molecular formula C19H22N2O2 B11084426 Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]-

Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]-

Cat. No.: B11084426
M. Wt: 310.4 g/mol
InChI Key: CAUUDWFEMBFHIX-UHFFFAOYSA-N
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Description

Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]-: is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an ethanol group attached to a benzimidazole ring, which is further substituted with a 4-propoxybenzyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]- typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of 4-Propoxybenzyl Group: The 4-propoxybenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with 4-propoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of Ethanol Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]- has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-propoxybenzyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-[1-[(4-propoxyphenyl)methyl]benzimidazol-2-yl]ethanol

InChI

InChI=1S/C19H22N2O2/c1-3-12-23-16-10-8-15(9-11-16)13-21-18-7-5-4-6-17(18)20-19(21)14(2)22/h4-11,14,22H,3,12-13H2,1-2H3

InChI Key

CAUUDWFEMBFHIX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O

Origin of Product

United States

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